

Physical and chemical properties of Milrinoned3

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Milrinone-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Milrinone-d3**, a deuterated analog of the phosphodiesterase 3 (PDE3) inhibitor, Milrinone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its core mechanisms and analytical workflows.

Core Physical and Chemical Properties

Milrinone-d3 is a stable, isotopically labeled form of Milrinone, primarily utilized as an internal standard in analytical methodologies to ensure accurate quantification of the parent compound in biological matrices.[1][2] Its physical and chemical characteristics are crucial for its application in research and development.

Structural and General Properties



Property	Value	Reference(s)
Chemical Name	1,6-dihydro-2-(methyl-d3)-6- oxo-[3,4'-bipyridine]-5- carbonitrile	[1]
CAS Number	2749393-50-6	[1]
Molecular Formula	C12H6D3N3O	[1]
Molecular Weight	214.24 g/mol	[1]
Appearance	Off-white to tan crystalline solid	[3]
Purity	≥99% deuterated forms (d1-d3)	[1]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	>300 °C (for Milrinone)	[3][4]
pKa (Predicted)	7.21 ± 0.10 (for Milrinone)	[3]
Solubility	DMF: 0.3 mg/mLDMSO: 0.5 mg/mLWater: Insoluble	[1][3]
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Mechanism of Action: Phosphodiesterase 3 Inhibition

Milrinone, and by extension **Milrinone-d3**, exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] This inhibition leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.

In cardiac muscle, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium homeostasis. This leads to an increased



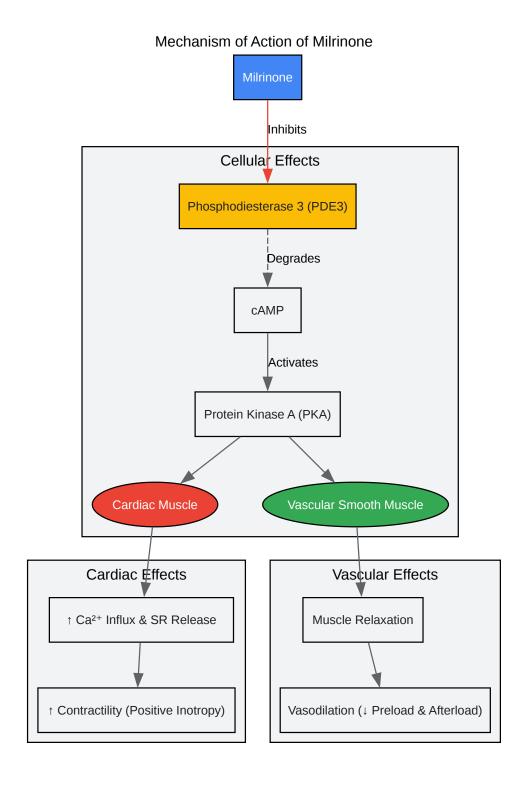
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influx of calcium ions into the cell and enhanced release from the sarcoplasmic reticulum, resulting in a positive inotropic effect (increased contractility).[5]

In vascular smooth muscle, the accumulation of cAMP also activates PKA, which leads to the phosphorylation of proteins that promote muscle relaxation. This results in vasodilation, reducing both preload and afterload on the heart.[7]





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Mechanism of Action of Milrinone



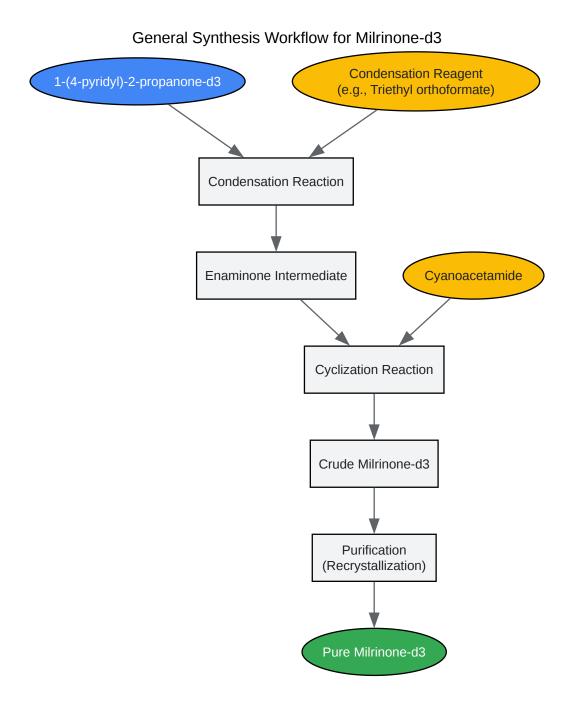
Experimental Protocols General Synthesis of Milrinone-d3

While a specific, detailed protocol for the synthesis of **Milrinone-d3** is not readily available in the public domain, a general approach can be extrapolated from the synthesis of Milrinone.[8] [9][10] The deuterated methyl group is introduced using a deuterated starting material. A common industrial synthesis involves the condensation of 1-(4-pyridyl)-2-propanone with a suitable reagent, followed by cyclization.[8][10]

Illustrative Synthetic Scheme:

- Condensation: 1-(4-pyridyl)-2-propanone is reacted with an appropriate electrophile, such as N,N-dimethylformamide dimethyl acetal or triethyl orthoformate, to form an enaminone intermediate.[10] To synthesize Milrinone-d3, a deuterated analog of 1-(4-pyridyl)-2-propanone would be required.
- Cyclization: The intermediate is then reacted with cyanoacetamide in the presence of a base (e.g., sodium methoxide) to yield the final **Milrinone-d3** product.[10]
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF).[3]





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General Synthesis Workflow for Milrinone-d3



Quantification of Milrinone in Plasma using LC-MS/MS with Milrinone-d3 as Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Milrinone in plasma, utilizing **Milrinone-d3** as an internal standard.[11][12][13][14]

3.2.1. Sample Preparation (Liquid-Liquid Extraction)[13]

- To 100 μL of plasma sample, add 25 μL of Milrinone-d3 internal standard solution (concentration to be optimized).
- Add 500 μL of ethyl acetate.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

3.2.2. Chromatographic Conditions[14]

- Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (e.g., 45:55 v/v).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 50°C.
- Injection Volume: 10 μL.

3.2.3. Mass Spectrometric Conditions[14]

• Ionization Mode: Electrospray Ionization (ESI), negative mode.







• Multiple Reaction Monitoring (MRM) Transitions:

Milrinone: m/z 212.1 → 140.0

• Milrinone-d3: m/z 215.1 → 143.0 (predicted, to be confirmed experimentally)

• Collision Energy: Optimized for each transition (e.g., 36 eV for Milrinone).



LC-MS/MS Quantification Workflow Plasma Sample Add Milrinone-d3 (IS) Liquid-Liquid Extraction Evaporation Reconstitution LC Separation (C18 Column) MS/MS Detection (MRM) Quantification

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LC-MS/MS Quantification Workflow



Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of Milrinone on PDE3. [15][16]

3.3.1. Materials

- · Recombinant human PDE3 enzyme.
- cAMP substrate.
- Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).
- Milrinone (or Milrinone-d3) stock solution.
- Detection reagent (e.g., a commercially available kit that measures the product of the PDE reaction, such as AMP or phosphate).

3.3.2. Procedure

- Prepare serial dilutions of Milrinone in the assay buffer.
- In a microplate, add the assay buffer, PDE3 enzyme, and the Milrinone dilutions.
- Initiate the reaction by adding the cAMP substrate.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction according to the detection kit instructions.
- Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
- Calculate the percent inhibition for each Milrinone concentration and determine the IC₅₀ value.

Stability Profile



Studies on Milrinone lactate have demonstrated its stability in various intravenous solutions, including 5% dextrose and 0.9% sodium chloride injections.[17][18][19][20] Milrinone has been shown to be stable for at least 24 hours at room temperature and for extended periods when refrigerated.[17][19] No significant degradation or changes in pH, color, or particulate matter were observed under these conditions.[17][19] As **Milrinone-d3** is structurally identical to Milrinone with the exception of the isotopic labeling, a similar stability profile can be expected.

Conclusion

Milrinone-d3 is an indispensable tool for the accurate and reliable quantification of Milrinone in preclinical and clinical research. Its well-defined physical and chemical properties, coupled with its role as a selective PDE3 inhibitor, make it a valuable compound for a range of studies in pharmacology and drug metabolism. This guide provides a foundational understanding of **Milrinone-d3**, offering essential data and protocols to support its effective use in a research setting.

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